molecular formula C23H28N2O4S B3299061 N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 898657-94-8

N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B3299061
CAS No.: 898657-94-8
M. Wt: 428.5 g/mol
InChI Key: ZBJKQMNJBQEGJL-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole core, sulfonamide group introduction, and the attachment of the cyclopentyl and propan-2-yloxybenzoyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The sulfonamide group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide include other indole derivatives such as:

Properties

IUPAC Name

N-cyclopentyl-1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-16(2)29-20-9-7-17(8-10-20)23(26)25-14-13-18-15-21(11-12-22(18)25)30(27,28)24-19-5-3-4-6-19/h7-12,15-16,19,24H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJKQMNJBQEGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide
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N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide
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N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 4
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N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide

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